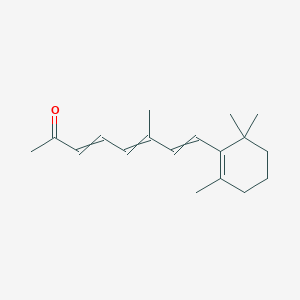
1,3-Dichloro-5-iodo-2-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-iodo-2-propoxybenzene is an organic compound with the molecular formula C9H9Cl2IO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and propoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-iodo-2-propoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has appropriate substituents.
Halogenation: Chlorine and iodine atoms are introduced to the benzene ring through halogenation reactions. This can be achieved using reagents such as chlorine gas (Cl2) and iodine (I2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Propoxylation: The propoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the halogenated benzene with a propoxy reagent, such as propyl alcohol (C3H7OH), under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
1,3-Dichloro-5-iodo-2-propoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new benzene derivatives with different substituents.
科学的研究の応用
1,3-Dichloro-5-iodo-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dichloro-5-iodo-2-propoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dichloro-2-propoxybenzene: Lacks the iodine substituent.
1,3-Dichloro-5-iodobenzene: Lacks the propoxy group.
1,3-Dichloro-2-methoxybenzene: Contains a methoxy group instead of a propoxy group.
Uniqueness
1,3-Dichloro-5-iodo-2-propoxybenzene is unique due to the presence of both chlorine and iodine atoms along with a propoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H9Cl2IO |
|---|---|
分子量 |
330.97 g/mol |
IUPAC名 |
1,3-dichloro-5-iodo-2-propoxybenzene |
InChI |
InChI=1S/C9H9Cl2IO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3H2,1H3 |
InChIキー |
KKGVDKIXCHBJAU-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1Cl)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


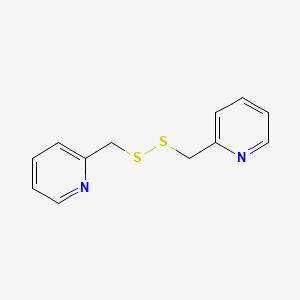
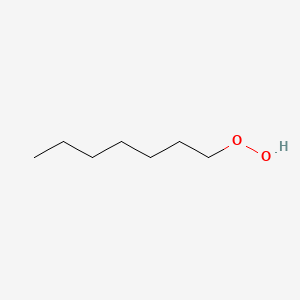
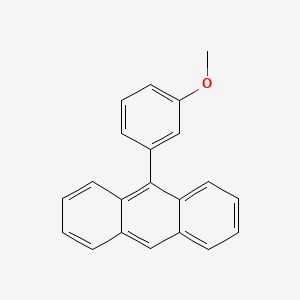
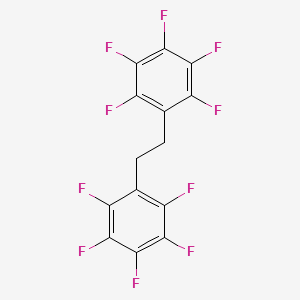
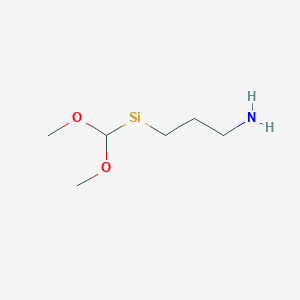
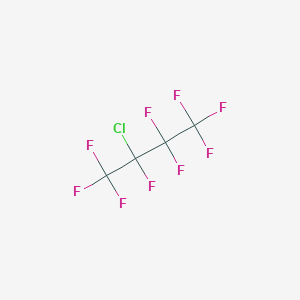
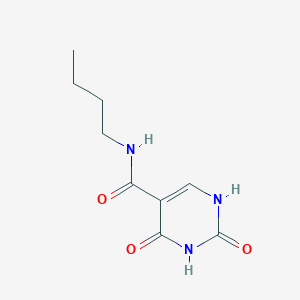
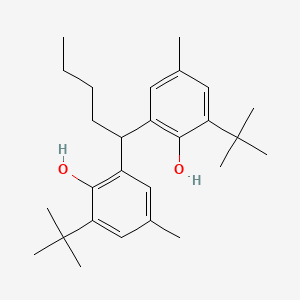

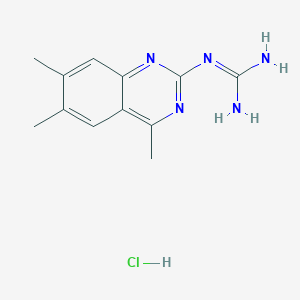
![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
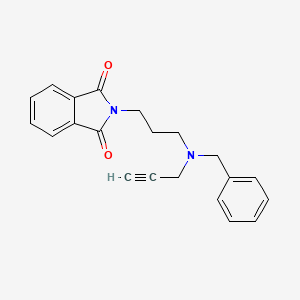
![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
